molecular formula C19H21ClN2O3 B12767079 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride CAS No. 70265-35-9

1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride

Cat. No.: B12767079
CAS No.: 70265-35-9
M. Wt: 360.8 g/mol
InChI Key: VNTSOSHTEZRVMI-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is a complex organic compound It is characterized by the presence of a benzenediol moiety and a tetrahydro-pyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride typically involves multiple steps:

    Formation of the Benzenediol Moiety: This can be achieved through the hydroxylation of benzene derivatives under controlled conditions.

    Synthesis of the Tetrahydro-pyridoindole Structure: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation.

    Coupling Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride can undergo various chemical reactions:

    Oxidation: The benzenediol moiety can be oxidized to form quinones.

    Reduction: The tetrahydro-pyridoindole structure can be reduced further under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenediol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Fully reduced tetrahydro-pyridoindole derivatives.

    Substitution: Various substituted benzenediol derivatives.

Scientific Research Applications

1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and neuroprotective properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol Derivatives: Compounds with similar benzenediol structures.

    Tetrahydro-pyridoindole Derivatives: Compounds with similar tetrahydro-pyridoindole structures.

Uniqueness

1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

70265-35-9

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

4-[(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C19H20N2O3.ClH/c1-24-12-3-4-15-14(10-12)13-6-7-20-16(19(13)21-15)8-11-2-5-17(22)18(23)9-11;/h2-5,9-10,16,20-23H,6-8H2,1H3;1H

InChI Key

VNTSOSHTEZRVMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)O)O.Cl

Origin of Product

United States

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